molecular formula C8H18O3S2 B1268351 Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 7426-02-0

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-

Cat. No.: B1268351
CAS No.: 7426-02-0
M. Wt: 226.4 g/mol
InChI Key: SYLONGMLAHNVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol It is known for its complex structure, which includes multiple sulfanyl (thioether) and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of 2-mercaptoethanol with ethylene oxide in the presence of a base, followed by further reaction with another equivalent of 2-mercaptoethanol . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, tosylates.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Alkylated thioethers.

Scientific Research Applications

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]ethanol
  • 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]propyl}sulfanyl)ethanol

Uniqueness

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific arrangement of sulfanyl and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLONGMLAHNVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCOCCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341013
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7426-02-0
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.